

# The Human Kelch-like Gene Family: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Kelch domain*

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## Introduction

The human genome contains a family of 42 Kelch-like (KLHL) genes, a group of evolutionary conserved genes characterized by the presence of a BTB/POZ (Broad-Complex, Tramtrack and Bric à brac/Poxvirus and Zinc finger) domain, a BACK (BTB and C-terminal Kelch) domain, and typically five to six Kelch repeat motifs. These proteins primarily function as substrate-specific adaptors for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, playing a critical role in the ubiquitin-proteasome system. By recruiting specific substrates for ubiquitination, KLHL proteins regulate a diverse array of cellular processes, including cell cycle progression, cytoskeletal dynamics, signal transduction, and stress responses. Dysregulation of KLHL gene expression or function has been implicated in a variety of human diseases, including cancers, neurodegenerative disorders, and developmental abnormalities, making them attractive targets for therapeutic intervention.

## Data Presentation

The 42 members of the human Kelch-like gene family are distributed across various chromosomes. The following table summarizes key information for each KLHL gene.

Gene Symbol	Chromosome Location	Protein Name	Key Functions/Associated Pathways
KLHL1	13q21.33	Kelch-like family member 1	Neuronal function, actin cytoskeleton organization
KLHL2	4q32.3	Kelch-like family member 2	Actin binding, cell morphology
KLHL3	5q31.2	Kelch-like family member 3	Blood pressure regulation, ion transport (WNK kinase pathway)
KLHL4	Xq21.31	Kelch-like family member 4	Intellectual disability
KLHL5	4p14	Kelch-like family member 5	Cell cycle progression
KLHL6	3q27.1	Kelch-like family member 6	B-cell development and lymphoma
KLHL7	7p15.3	Kelch-like family member 7	Retinitis pigmentosa, ciliogenesis
KLHL8	4q22.1	Kelch-like family member 8	Unknown
KLHL9	9p21.3	Kelch-like family member 9	Muscle function, distal myopathy
KLHL10	17q21.2	Kelch-like family member 10	Spermatogenesis
KLHL11	17q21.2	Kelch-like family member 11	Component of the CUL3 E3 ligase complex
KLHL12	1q32.1	Kelch-like family member 12	Wnt signaling pathway, craniofacial

development

KLHL13	Xq24	Kelch-like family member 13	Ovarian cancer
KLHL14	18q12.1	Kelch-like family member 14	Unknown
KLHL15	1p36.22	Kelch-like family member 15	Gordon Holmes syndrome
KLHL17	1p36.13	Kelch-like family member 17	Neuronal actin-based function
KLHL18	1p36.11	Kelch-like family member 18	Unknown
KLHL19 (KEAP1)	19p13.2	Kelch-like ECH-associated protein 1	Oxidative stress response (NRF2 inhibitor)
KLHL20	2q31.3	Kelch-like family member 20	Autophagy termination, PML degradation
KLHL21	1p36.32	Kelch-like family member 21	NF-κB signaling
KLHL22	1p34.2	Kelch-like family member 22	Mitotic progression
KLHL23	11q23.3	Kelch-like family member 23	Unknown
KLHL24	6p21.2	Kelch-like family member 24	Skin fragility syndrome, intermediate filament organization
KLHL25	2p23.3	Kelch-like family member 25	Unknown

KLHL26	19p13.12	Kelch-like family member 26	Unknown
KLHL28	1p36.11	Kelch-like family member 28	Unknown
KLHL29	2p24.1	Kelch-like family member 29	Unknown
KLHL30	17q25.3	Kelch-like family member 30	Unknown
KLHL31	16q22.1	Kelch-like family member 31	Muscle development, Wnt signaling
KLHL32	11p15.4	Kelch-like family member 32	Unknown
KLHL33	19q13.33	Kelch-like family member 33	Unknown
KLHL34	1p36.21	Kelch-like family member 34	Unknown
KLHL35	12q24.31	Kelch-like family member 35	Unknown
KLHL36	13q14.11	Kelch-like family member 36	Centrosome function
KLHL37 (ENC1)	5q14.3	Ectodermal-neural cortex 1	Neuronal development
KLHL38	7q34	Kelch-like family member 38	Muscle atrophy
KLHL40	3p22.2	Kelch-like family member 40	Nemaline myopathy
KLHL41	2q31.1	Kelch-like family member 41	Nemaline myopathy

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KLHL42 (KLHDC5)	1p34.3	Kelch domain containing 5	Reclassified as a KLHL family member
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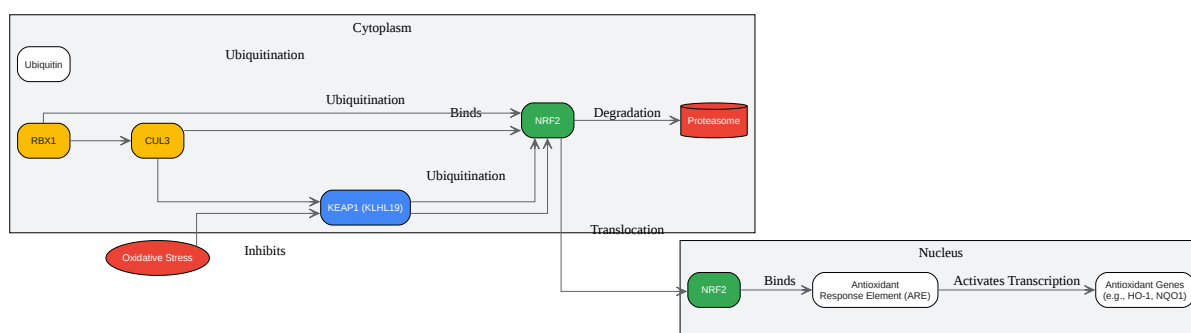
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## Signaling Pathways

KLHL proteins are integral components of several critical signaling pathways. Their function as substrate adaptors for CUL3-E3 ligase complexes allows for precise temporal and spatial control over the degradation of key signaling molecules.

## The KEAP1-NRF2 Pathway in Oxidative Stress Response

One of the most well-characterized roles of a KLHL protein is that of KEAP1 (KLHL19) in the cellular response to oxidative stress. Under basal conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in KEAP1 are modified, leading to a conformational change that prevents NRF2 binding. This stabilizes NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

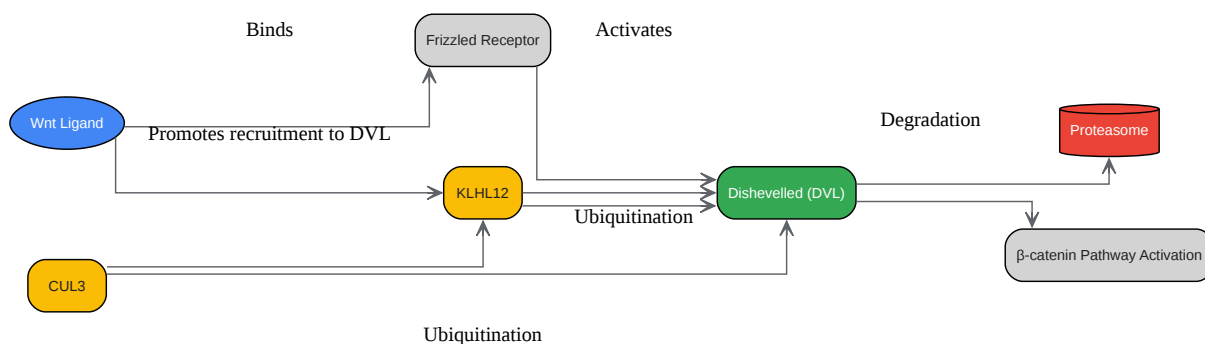


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KEAP1-NRF2 signaling pathway.

## The KLHL12-CUL3 Complex in Wnt Signaling

KLHL12 plays a crucial role in the negative regulation of the Wnt/ $\beta$ -catenin signaling pathway. [1] In a Wnt-dependent manner, the KLHL12-CUL3 E3 ligase complex is recruited to the key signaling component Dishevelled (DVL). [1] This interaction leads to the polyubiquitination and subsequent proteasomal degradation of DVL, thereby attenuating the Wnt signal. [1]

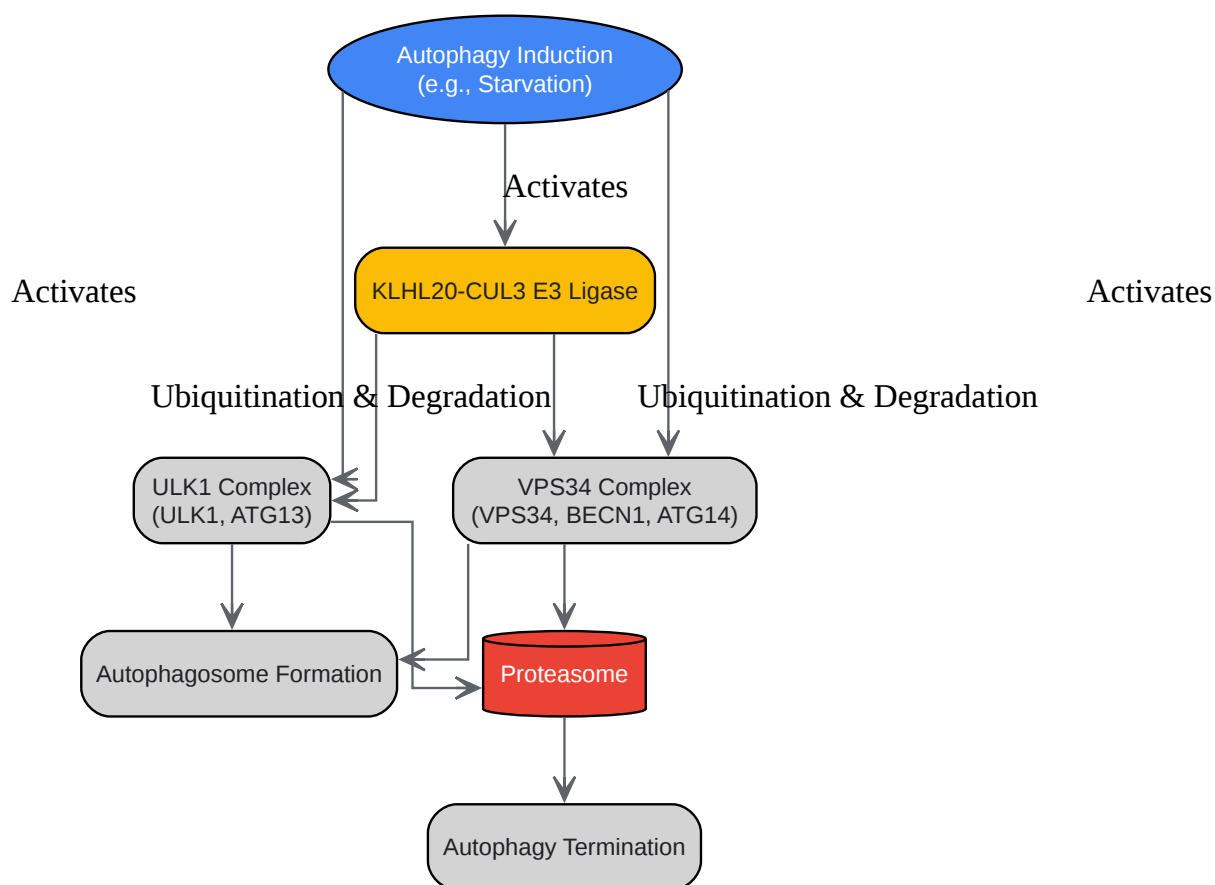


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KLHL12-mediated regulation of Wnt signaling.

## KLHL Proteins in Autophagy

Several KLHL family members are involved in the regulation of autophagy. For instance, KLHL20 has been shown to be a key regulator of autophagy termination.[2] It targets core autophagy-initiating proteins, such as ULK1 and components of the VPS34 complex (BECN1 and PIK3C3), for ubiquitination and proteasomal degradation.[2][3] This action leads to the destabilization of their respective complexes and a shutdown of the autophagic process.[2]



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